![molecular formula C24H32Br2O2 B039095 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene CAS No. 117499-28-2](/img/structure/B39095.png)
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene
Overview
Description
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is a chemical compound with the molecular formula C24H32Br2O2 . It has a molecular weight of 512.3 g/mol . The IUPAC name for this compound is 1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene consists of a benzene ring substituted with a bromo group and a dodecoxy group attached to a bromophenoxy group . The InChI string representation of the molecule isInChI=1S/C24H32Br2O2/c25-21-11-15-23 (16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22 (26)14-18-24/h11-18H,1-10,19-20H2 . Physical And Chemical Properties Analysis
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene has a molecular weight of 512.3 g/mol . It has a XLogP3-AA value of 9.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has 15 rotatable bonds . Its exact mass is 512.07486 g/mol and its monoisotopic mass is 510.07691 g/mol . The topological polar surface area is 18.5 Ų .Scientific Research Applications
It serves as a precursor in the synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil, Uthaisar, Barone, & Fahlman, 2012).
This compound is utilized in the preparation of aromatic o-acyl-hydroxylamines (Juneja, Garg, & Schäfer, 1975).
It's involved in producing various chemical compounds, such as 1- and 2-(trifluoromethoxy)naphthalenes, trifluoromethoxy-1-naphthols, and vic-dibromo derivatives (Schlosser & Castagnetti, 2001).
Some bromophenols derived from red algae, which may include this compound, act as moderate PTP1B inhibitors. These are important for in vivo studies on structure-activity relationships and inhibition activity against PTP1B (Guo, Li, Li, Shi, & Han, 2011).
It's used in novel synthesis methods for natural bromophenols (Bayrak & Menzek, 2020).
The compound has been synthesized as a biologically active compound with potential applications in biological research (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
It is studied for its role in the low-temperature combustion process, which is relevant to understanding the formation of bromine-bearing pollutants like PBDD/Fs and dioxin-type compounds (Altarawneh & Dlugogorski, 2021).
properties
IUPAC Name |
1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2O2/c25-21-11-15-23(16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22(26)14-18-24/h11-18H,1-10,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWLSLGKXMUVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCCCOC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
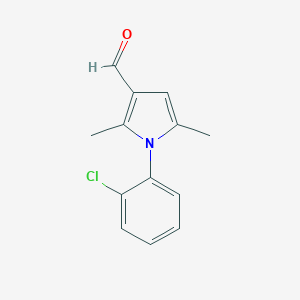





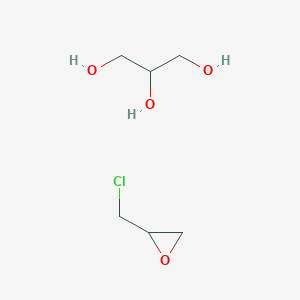
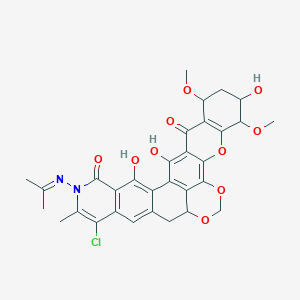
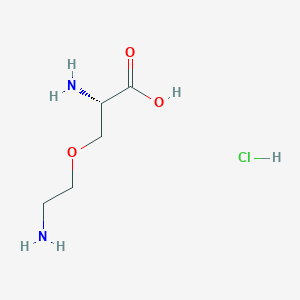

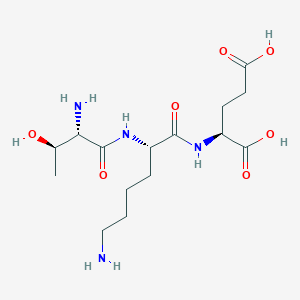

![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)